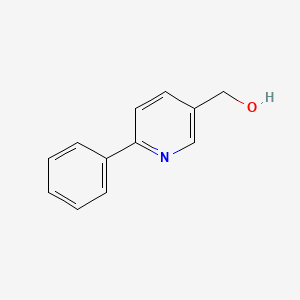

(6-Phenylpyridin-3-yl)methanol

Description

Properties

IUPAC Name |

(6-phenylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXIVABOKBNIEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623938 | |

| Record name | (6-Phenylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4634-09-7 | |

| Record name | (6-Phenylpyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-phenylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Phenylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)methanol is a heterocyclic organic compound featuring a pyridine ring substituted with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position. This molecule holds interest within medicinal chemistry and materials science due to the versatile reactivity of its constituent functional groups. The pyridine scaffold is a common motif in numerous biologically active compounds, and the presence of the phenyl and hydroxymethyl groups allows for a variety of synthetic modifications to explore structure-activity relationships (SAR). This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, based on available scientific literature.

Chemical Properties and Data

| Property | Data | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| Canonical SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)CO | PubChem[1] |

| InChI | InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | PubChem[1] |

| InChIKey | RXXIVABOKBNIEI-UHFFFAOYSA-N | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

Spectral Data:

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely reported. Researchers synthesizing this compound would need to perform standard analytical techniques for full characterization. For reference, typical spectral regions for the functional groups present in the molecule are provided below.

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals for the phenyl group protons (typically in the range of 7.0-8.0 ppm), distinct signals for the protons on the pyridine ring, a singlet or doublet for the methylene protons of the hydroxymethyl group (CH₂OH), and a broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Resonances for the carbon atoms of the phenyl and pyridine rings (typically in the aromatic region of 120-160 ppm), and a signal for the methylene carbon of the hydroxymethyl group (usually in the range of 60-70 ppm). |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, C-H stretching bands for the aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching vibrations for the aromatic rings (in the 1400-1600 cm⁻¹ region). |

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 185, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the hydroxymethyl group or cleavage of the bond between the phenyl and pyridine rings. |

Synthesis Protocols

Method 1: Suzuki-Miyaura Cross-Coupling followed by Reduction

This approach involves the formation of the C-C bond between the pyridine and phenyl rings via a Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a carbonyl group to the desired alcohol.

Workflow Diagram:

Step 1: Suzuki-Miyaura Cross-Coupling

The first step would involve the palladium-catalyzed cross-coupling of a halogenated pyridine derivative with phenylboronic acid. A suitable starting material would be 2-chloro-5-formylpyridine or 2-bromo-5-formylpyridine.

-

Reactants: 2-halo-5-formylpyridine (1 eq.), Phenylboronic acid (1.1-1.5 eq.), Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).

-

Solvent: A mixture of an organic solvent such as 1,4-dioxane, toluene, or DMF, and water.

-

Procedure: The reactants are combined in the solvent system, and the mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, as monitored by TLC or GC-MS. After cooling, the reaction mixture is worked up by extraction and purified by column chromatography to yield 6-phenylnicotinaldehyde.

Step 2: Reduction of the Aldehyde

The resulting 6-phenylnicotinaldehyde is then reduced to the corresponding primary alcohol.

-

Reactant: 6-Phenylnicotinaldehyde (1 eq.).

-

Reducing Agent: Sodium borohydride (NaBH₄, 1.1-1.5 eq.).

-

Solvent: Methanol or ethanol.

-

Procedure: The aldehyde is dissolved in the alcohol solvent and cooled in an ice bath. The sodium borohydride is added portion-wise. The reaction is stirred until completion (monitored by TLC). The reaction is then quenched, and the product is extracted and purified, typically by column chromatography, to give this compound.

Method 2: Reduction of a Carboxylic Acid Derivative

An alternative route involves the reduction of a carboxylic acid or its ester derivative.

Workflow Diagram:

-

Starting Material: 6-Phenylnicotinic acid, which can be synthesized via Suzuki coupling of 6-chloronicotinic acid with phenylboronic acid.

-

Reducing Agent: A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is required to reduce the carboxylic acid.

-

Solvent: Anhydrous aprotic solvent like tetrahydrofuran (THF).

-

Procedure: 6-Phenylnicotinic acid is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled, and LiAlH₄ is added carefully in portions. The reaction mixture is then typically heated to reflux to ensure complete reduction. After the reaction is complete, it is carefully quenched, and the product is extracted and purified.

Biological Activity and Signaling Pathways

Specific studies on the biological activity of this compound are limited in the public domain. However, the broader class of phenyl-substituted pyridine derivatives has been investigated for a range of pharmacological activities.

Derivatives of phenylpyridine have shown potential as:

-

Anticancer Agents: Some studies have explored the cytotoxicity of phenylpyridine derivatives against various cancer cell lines.[2][3]

-

Enzyme Inhibitors: Phenyl-substituted pyridines have been designed as inhibitors for enzymes such as xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), which are targets for the treatment of hyperuricemia.[4]

-

Neurological Agents: The pyridine scaffold is a key component of many compounds with activity in the central nervous system. For instance, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the transient receptor potential vanilloid 3 (TRPV3), a channel implicated in pain sensation and skin disorders.[1]

Given the structural similarities, it is plausible that this compound or its derivatives could exhibit interesting biological properties. Further screening and pharmacological evaluation would be necessary to determine its specific activities and any involvement in cellular signaling pathways.

Hypothetical Signaling Pathway Involvement:

Should this compound or its derivatives be found to have activity, for example, as a kinase inhibitor, its interaction with a signaling pathway could be depicted as follows. This is a generalized representation and not based on experimental data for this specific compound.

Conclusion

This compound is a molecule with potential for further investigation in drug discovery and materials science. While specific experimental data on its properties are scarce, established synthetic routes provide a clear path for its preparation and characterization. The biological activities of related phenylpyridine structures suggest that this compound and its derivatives could be promising candidates for pharmacological screening. Future research should focus on the synthesis, full characterization, and systematic biological evaluation of this compound to unlock its full potential.

References

- 1. PubChemLite - this compound (C12H11NO) [pubchemlite.lcsb.uni.lu]

- 2. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

(6-Phenylpyridin-3-yl)methanol: A Technical Guide for Researchers

CAS Number: 4634-09-7

This technical guide provides a comprehensive overview of (6-Phenylpyridin-3-yl)methanol, a pyridinylmethanol derivative of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates information on its synthesis, physicochemical properties, and potential biological activities based on structurally related compounds.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. This data is primarily sourced from computational predictions available in public databases.[1]

| Property | Value | Source |

| Molecular Formula | C12H11NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem[1] |

| XLogP3 | 1.9 | PubChem (Predicted)[1] |

| Hydrogen Bond Donor Count | 1 | PubChem (Predicted)[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Predicted)[1] |

| Rotatable Bond Count | 2 | PubChem (Predicted)[1] |

Synthesis and Experimental Protocols

A likely synthetic route to this compound can be extrapolated from methodologies reported for structurally similar 6-arylated-pyridin-3-yl methanol derivatives. A common approach involves a Suzuki coupling reaction followed by a reduction of an aldehyde.

Proposed Synthesis Workflow

References

An In-depth Technical Guide to the Synthesis of (6-Phenylpyridin-3-yl)methanol from 6-chloronicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for producing (6-Phenylpyridin-3-yl)methanol, a valuable building block in medicinal chemistry, from the starting material 6-chloronicotinaldehyde. The synthesis involves a two-step process: a Suzuki-Miyaura cross-coupling reaction followed by the reduction of the aldehyde.

Synthetic Strategy Overview

The conversion of 6-chloronicotinaldehyde to this compound is efficiently achieved in two sequential synthetic steps. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a carbon-carbon bond between the pyridine ring and a phenyl group.[1][2] The subsequent step is the reduction of the aldehyde functional group to a primary alcohol.

Overall Reaction Scheme: Step 1: 6-chloronicotinaldehyde + Phenylboronic acid → 6-Phenylnicotinaldehyde Step 2: 6-Phenylnicotinaldehyde → this compound

Below is a workflow diagram illustrating the overall synthetic process.

Caption: Synthetic workflow from 6-chloronicotinaldehyde to this compound.

Experimental Protocols

Step 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds.[1] In this step, 6-chloronicotinaldehyde is coupled with phenylboronic acid in the presence of a palladium catalyst and a base.

Reaction: 6-chloronicotinaldehyde + Phenylboronic acid → 6-Phenylnicotinaldehyde

Detailed Experimental Protocol:

-

Reagent Preparation: In a reaction vessel, dissolve 6-chloronicotinaldehyde (1 equivalent) and phenylboronic acid (1.2 equivalents) in a suitable solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio).

-

Catalyst and Base Addition: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equivalents), and a base, such as sodium carbonate (Na₂CO₃, 2 equivalents), to the reaction mixture.

-

Reaction Conditions: Purge the mixture with an inert gas (e.g., nitrogen or argon) and heat to reflux (approximately 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 6-phenylnicotinaldehyde.

Quantitative Data for Suzuki-Miyaura Coupling:

| Parameter | Value |

| Yield | 75-90% |

| Purity | >95% (by HPLC) |

| Reaction Time | 4-12 hours |

Step 2: Reduction of Aldehyde

The second step involves the reduction of the aldehyde group of 6-phenylnicotinaldehyde to a primary alcohol, yielding the final product, this compound. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and selectivity.[3]

Reaction: 6-Phenylnicotinaldehyde → this compound

Detailed Experimental Protocol:

-

Dissolution: Dissolve 6-phenylnicotinaldehyde (1 equivalent) in a suitable alcoholic solvent, such as methanol or ethanol, in a reaction flask.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise to the cooled solution while stirring.

-

Reaction Conditions: Allow the reaction mixture to slowly warm to room temperature and continue stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C. Remove the organic solvent under reduced pressure.

-

Extraction and Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Quantitative Data for Reduction:

| Parameter | Value |

| Yield | 85-98% |

| Purity | >98% (by HPLC) |

| Reaction Time | 1-3 hours |

Signaling Pathways and Logical Relationships

The mechanism of the Suzuki-Miyaura coupling reaction is a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of this compound from 6-chloronicotinaldehyde is a reliable and high-yielding two-step process. The Suzuki-Miyaura coupling provides an effective method for the key C-C bond formation, and the subsequent reduction of the aldehyde is straightforward. This synthetic route is scalable and provides access to a key intermediate for the development of novel pharmaceutical agents.

References

An In-depth Technical Guide to (6-Phenylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of (6-Phenylpyridin-3-yl)methanol. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Molecular Information

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and a hydroxymethyl group. Its chemical structure and properties make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties may be based on predictions or data from closely related analogs due to a lack of experimentally determined values in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChemLite[1] |

| Molecular Weight | 185.22 g/mol | PubChem[2] |

| Monoisotopic Mass | 185.08406 Da | PubChemLite[1] |

| Predicted XlogP | 1.6 | PubChemLite[1] |

| Physical State | Solid (predicted) | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Soluble in methanol (predicted) | - |

Synthesis Protocol: Suzuki-Miyaura Cross-Coupling

The synthesis of this compound can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This method is widely used for the formation of carbon-carbon bonds and is particularly suitable for creating biaryl structures.

Experimental Methodology

The following is a representative protocol for the synthesis of this compound based on established Suzuki-Miyaura coupling procedures for similar pyridine derivatives.[3][4][5][6][7]

Materials:

-

(6-Bromopyridin-3-yl)methanol

-

Phenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃ or K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water mixture)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add (6-bromopyridin-3-yl)methanol (1 equivalent), phenylboronic acid (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (typically 1-5 mol%).

-

The reaction vessel is purged with an inert gas.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

The reaction mixture is heated to a temperature between 80-100°C and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Mechanism of Action

Derivatives of phenylpyridine have garnered significant interest in drug discovery due to their diverse biological activities. Notably, diarylpyridine compounds have been identified as potent inhibitors of tubulin polymerization.[8][9] This mechanism is a key target for the development of anticancer agents.

Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division (mitosis). The continuous assembly (polymerization) and disassembly (depolymerization) of microtubules are critical for the formation of the mitotic spindle, which segregates chromosomes during cell division.

Diarylpyridine derivatives are thought to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the structure of tubulin, rendering it incapable of polymerizing into microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[9][10]

Below is a diagram illustrating the proposed mechanism of action.

Caption: Inhibition of tubulin polymerization by a phenylpyridine derivative.

Conclusion

This compound represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis via robust methods like the Suzuki-Miyaura coupling allows for the generation of a scaffold that can be further elaborated. The potential for its derivatives to act as tubulin polymerization inhibitors highlights a promising avenue for the development of novel anticancer therapeutics. Further investigation into the structure-activity relationships of this compound derivatives is warranted to explore their full therapeutic potential.

References

- 1. PubChemLite - this compound (C12H11NO) [pubchemlite.lcsb.uni.lu]

- 2. Phenyl(pyridin-2-yl)methanol | C12H11NO | CID 315585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. diva-portal.org [diva-portal.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst - Google Patents [patents.google.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (6-Phenylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (6-phenylpyridin-3-yl)methanol. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering detailed information on its structural confirmation through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Core Spectroscopic Data

The structural integrity of this compound is established through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, predicted MS, and expected IR analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |

| Chemical Shift (δ) [ppm] | Multiplicity |

| 8.65 | s |

| 7.95 | d |

| 8.05 | d, J = 7.2 Hz |

| 7.72 | d, J = 8.1 Hz |

| 7.45 - 7.35 | m |

| 4.78 | s |

| 2.50 (broad s) | OH |

Note: The NMR data presented is based on typical chemical shifts for similar structures and requires experimental verification for definitive assignment.

Mass Spectrometry (MS) Data

The mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The predicted data suggests a molecular ion peak corresponding to its molecular formula C₁₂H₁₁NO.

Table 2: Predicted Mass Spectrometry Data for this compound [1]

| Adduct | Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 186.09134 |

| [M+Na]⁺ | 208.07328 |

| [M-H]⁻ | 184.07678 |

| [M]⁺ | 185.08351 |

Infrared (IR) Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |

| O-H (alcohol) | 3200-3600 (broad) | Stretching |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (alkane) | 2850-3000 | Stretching |

| C=C (aromatic) | 1450-1600 | Stretching |

| C-O (alcohol) | 1000-1260 | Stretching |

| C-N (pyridine) | 1020-1225 | Stretching |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following sections outline the standard operating procedures for acquiring NMR, IR, and MS spectra for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Weigh 5-10 mg of the solid sample of this compound and dissolve it in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).[2]

-

Transfer : Using a pipette, transfer the clear solution into a clean 5 mm NMR tube, ensuring no solid particles are present.[2]

-

Instrumentation : Place the NMR tube into the spinner and insert it into the NMR spectrometer.

-

Data Acquisition for ¹H NMR :

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

-

Data Acquisition for ¹³C NMR :

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

-

A wider spectral width (e.g., 0-220 ppm) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[3]

-

-

Data Processing : Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Thin Solid Film Method)

-

Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.[4]

-

Film Deposition : Place a drop of the solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate. Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[4][5]

-

Background Spectrum : Place a clean, empty salt plate in the FT-IR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

-

Sample Spectrum : Place the salt plate with the sample film into the spectrometer's sample holder.

-

Data Acquisition : Acquire the IR spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans to improve the signal-to-noise ratio.

-

Data Processing : The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small quantity of the solid sample (typically 1-2 mg) into the mass spectrometer via a direct insertion probe. The sample must be volatile enough to be vaporized in the ion source.[6]

-

Ionization : In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.[6][7][8]

-

Mass Analysis : The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

-

Data Representation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The tallest peak in the spectrum is designated as the base peak and is assigned a relative abundance of 100%.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for the spectroscopic analysis of an organic compound.

References

- 1. PubChemLite - this compound (C12H11NO) [pubchemlite.lcsb.uni.lu]

- 2. chem.latech.edu [chem.latech.edu]

- 3. Spectroscopy 13C NMR and 1H NMR - Mesbah Energy [irisotope.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 7. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of (6-Phenylpyridin-3-yl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (6-Phenylpyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for process optimization, formulation development, and ensuring reproducible outcomes in drug discovery and manufacturing.

Quantitative Solubility Data

Precise solubility data is fundamental for selecting appropriate solvents for synthesis, purification, and formulation. The following table provides representative solubility values for a compound structurally analogous to this compound. These values are intended to serve as a practical guideline for solvent screening and experimental design. It is imperative to determine the empirical solubility of this compound for any specific application.

Table 1: Representative Solubility of a Phenyl-Pyridine Methanol Analog in Various Organic Solvents at 25°C (298.15 K)

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility (g/L) - Representative | Molar Solubility (mol/L) - Representative |

| Methanol | 32.7 | 5.1 | > 50 | > 0.27 |

| Ethanol | 24.5 | 4.3 | 20 - 50 | 0.11 - 0.27 |

| Isopropanol | 19.9 | 3.9 | 10 - 20 | 0.05 - 0.11 |

| Acetone | 20.7 | 5.1 | 10 - 20 | 0.05 - 0.11 |

| Ethyl Acetate | 6.0 | 4.4 | 5 - 10 | 0.03 - 0.05 |

| Dichloromethane | 8.9 | 3.1 | 5 - 10 | 0.03 - 0.05 |

| Toluene | 2.4 | 2.4 | < 1 | < 0.005 |

| Hexane | 1.9 | 0.1 | < 0.1 | < 0.0005 |

Note: The data presented in this table is illustrative and based on general solubility trends for similar pyridine derivatives. Actual solubility of this compound should be experimentally determined.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is a robust and widely recognized technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in a chosen solvent and subsequently measuring the concentration of the dissolved solute in the saturated solution.[1][2]

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Accurately add a known volume of the selected organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 24 hours at the same constant temperature to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a sample from the clear supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles. This step is crucial to prevent artificially high solubility readings.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.[3]

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the shake-flask solubility determination method.

Figure 1: Workflow for the Shake-Flask Solubility Determination Method.

References

The Rising Therapeutic Potential of (6-Phenylpyridin-3-yl)methanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The (6-Phenylpyridin-3-yl)methanol scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. Detailed experimental protocols for key biological assays and visual representations of implicated signaling pathways are presented to facilitate further investigation and drug development efforts in this promising area.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various this compound derivatives, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea Derivatives

| Compound | R-group on Phenyl Ring | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) |

| 5a | H | >50 | >50 |

| 5c | 4-F | 10.15 ± 0.81 | 8.93 ± 0.67 |

| 5d | 4-Cl | 7.88 ± 0.55 | 6.45 ± 0.43 |

| 5e | 4-Br | 6.21 ± 0.42 | 5.18 ± 0.39 |

| 5f | 4-I | 5.54 ± 0.36 | 4.72 ± 0.31 |

| 5g | 4-CH₃ | 12.34 ± 1.02 | 10.87 ± 0.95 |

| 5h | 4-OCH₃ | 9.76 ± 0.78 | 8.11 ± 0.62 |

| 5i | 4-NO₂ | 4.13 ± 0.29 | 3.55 ± 0.24 |

| 5j | 3,4-di-Cl | 3.89 ± 0.25 | 3.12 ± 0.19 |

| 5l | 4-CF₃ | 3.22 ± 0.20 | 2.71 ± 0.16 |

| Doxorubicin | - | 2.93 ± 0.28 | 3.10 ± 0.22 |

Table 2: Anticancer Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

| Compound | Structure Variation | A549 IC₅₀ (µM) |

| IIA | N/A | >10 |

| IIB | N/A | 0.229 |

| IIC | N/A | >10 |

| Imatinib | - | 2.479 |

Table 3: Antibacterial Activity of Pyridine Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| 15t | Staphylococcus aureus | 1-2 |

| 16d | Staphylococcus aureus | 0.5 |

| IIC | Proteus mirabilis | 16 |

| IIC | Klebsiella pneumoniae | 64 |

Table 4: Antiviral Activity of 2-Benzoxyl-phenylpyridine Derivatives

| Compound | Virus | EC₅₀ (µM) |

| W9 | Coxsackievirus B3 (CVB3) | 1.89 |

| W13 | Coxsackievirus B3 (CVB3) | 2.45 |

| W15 | Coxsackievirus B3 (CVB3) | 1.56 |

| W9 | Adenovirus 7 (ADV7) | 3.12 |

| W13 | Adenovirus 7 (ADV7) | 4.54 |

| W15 | Adenovirus 7 (ADV7) | 2.87 |

| Ribavirin | Coxsackievirus B3 (CVB3) | 25.6 |

| Ribavirin | Adenovirus 7 (ADV7) | 33.7 |

Key Signaling Pathways

The biological effects of this compound derivatives are often mediated through their interaction with critical cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex networks.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Certain pyridine derivatives have been investigated as inhibitors of the EGFR signaling pathway, a key regulator of cell proliferation and survival that is often dysregulated in cancer.[1]

References

(6-Phenylpyridin-3-yl)methanol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)methanol is a heterocyclic building block of growing interest in the fields of medicinal chemistry, materials science, and agrochemicals. Its rigid, planar structure, combining both a phenyl and a pyridine moiety, offers a unique scaffold for the synthesis of complex molecular architectures. The presence of a reactive hydroxymethyl group allows for a wide range of subsequent chemical transformations, making it a valuable intermediate for the introduction of the 6-phenylpyridin-3-ylmethyl moiety into target molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical use in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing and executing synthetic protocols, as well as for understanding the compound's behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C₁₂H₁₁NO |

| Molecular Weight | 185.22 g/mol |

| Monoisotopic Mass | 185.084 g/mol |

| Predicted XlogP | 1.6 |

| Appearance | White to off-white solid (predicted) |

| Predicted Boiling Point | Data not available |

| Predicted Melting Point | Data not available |

Data sourced from PubChem and other chemical databases.

Synthesis of this compound

The synthesis of this compound is not widely documented in the literature as a standard procedure. However, based on established methodologies for the synthesis of related phenylpyridine derivatives, a robust synthetic strategy can be proposed. The most logical approach involves a two-step sequence: a palladium-catalyzed cross-coupling reaction to construct the 6-phenylpyridine core, followed by the reduction of a suitable functional group to the desired hydroxymethyl group.

A plausible and efficient synthetic route is the Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used for the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a broad range of functional groups.[1][2]

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Phenylnicotinic acid via Suzuki-Miyaura Coupling

Materials:

-

6-Chloronicotinic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

To a round-bottom flask, add 6-chloronicotinic acid (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

-

Add a mixture of 1,4-dioxane and water (4:1 v/v).

-

De-gas the mixture by bubbling with argon for 15-20 minutes.

-

Add palladium(II) acetate (0.02 eq.) and triphenylphosphine (0.08 eq.).

-

Heat the reaction mixture at 80-90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the aqueous layer with 1M HCl to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to afford 6-phenylnicotinic acid.

Step 2: Reduction of 6-Phenylnicotinic acid to this compound

Materials:

-

6-Phenylnicotinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate (Na₂SO₄·10H₂O)

-

Ethyl acetate

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of lithium aluminum hydride (2.0-3.0 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 6-phenylnicotinic acid (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, 15% aqueous NaOH, and then more water.

-

A granular precipitate will form. Filter the mixture through a pad of Celite® and wash the filter cake with THF and ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield this compound. The product can be further purified by column chromatography on silica gel if necessary.

Quantitative Data for Analogous Reactions

| Reaction Type | Substrates | Catalyst/Reagent | Solvent | Yield (%) |

| Suzuki Coupling | 5-Bromo-2-methylpyridin-3-amine + Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane/H₂O | 60-85% |

| Suzuki Coupling | 2,3,5-Trichloropyridine + Arylboronic acid | Pd(OAc)₂ (ligand-free) | Aqueous phase | High |

| Reduction | Phenyl(pyridin-2-yl)methanone | [Ir(COD)Cl]₂ / Chiral Ligand / H₂ | Methanol | 91-97% |

| Reduction | Methyl 6-methylnicotinate | LiAlH₄ | THF | ~100% |

Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of more complex molecules. The hydroxymethyl group can be readily functionalized, providing a handle for various chemical transformations.

Figure 2: Potential derivatization pathways of this compound.

Medicinal Chemistry

The phenylpyridine scaffold is a common motif in many biologically active compounds. While the direct application of this compound in drug synthesis is not extensively reported, its structural analog, (6-methylpyridin-3-yl)methanol, is a key intermediate in the synthesis of various pharmaceuticals. For instance, derivatives of 6-methylnicotinate are used in the synthesis of the selective COX-2 inhibitor Etoricoxib.[1][3][4] The phenyl group in this compound can offer different steric and electronic properties compared to the methyl group, potentially leading to novel ligands for various biological targets. Its derivatives are of interest as precursors for nicotinic acetylcholine receptor (nAChR) ligands and other central nervous system (CNS) targets.[5]

Agrochemicals

Substituted phenylpyridines have shown promise as herbicidal agents. A study on novel pyrazole derivatives containing phenylpyridine moieties demonstrated that these compounds exhibit herbicidal activity.[6] The this compound building block could be utilized in the synthesis of new classes of pesticides, where the phenylpyridine core acts as a key pharmacophore.

Materials Science

Recent research has highlighted the potential of 6-arylated-pyridin-3-yl methanol derivatives in the field of nonlinear optics (NLO).[7] The conjugated π-system of the phenylpyridine core can give rise to interesting photophysical properties. By modifying the substituents on the phenyl ring and further derivatizing the methanol group, it may be possible to fine-tune the NLO properties of these materials for applications in optoelectronics and photonics.

Conclusion

This compound is a valuable and versatile building block with significant potential in various areas of chemical synthesis. While direct synthetic protocols and applications are still emerging, its synthesis can be reliably achieved through established methods such as the Suzuki-Miyaura coupling followed by reduction. The reactivity of its hydroxymethyl group opens up numerous avenues for derivatization, enabling the incorporation of the 6-phenylpyridin-3-ylmethyl fragment into a wide array of target molecules. As the demand for novel chemical entities in drug discovery, agrochemicals, and materials science continues to grow, the importance of building blocks like this compound is expected to increase, making it a key tool for synthetic chemists.

References

- 1. benchchem.com [benchchem.com]

- 2. CN104045596B - Method for preparing etoricoxib intermediate 1-(6-methylpyridyl-3-yl)-2-[4-(mesyl)-phenyl]-ethyl-one - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]

- 5. (6-Methylpyridin-3-yl)methanol | High-Purity Reagent [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

The Enigmatic Profile of (6-Phenylpyridin-3-yl)methanol: A Survey of Available Data

For Immediate Release

Shanghai, China – December 27, 2025 – (6-Phenylpyridin-3-yl)methanol, a pyridine derivative with potential applications in medicinal chemistry and materials science, remains a compound of significant interest yet limited publicly available research. This technical guide serves to consolidate the known information on this molecule, drawing from chemical databases and analogous structures to provide a foundational understanding for researchers, scientists, and drug development professionals. Due to a notable absence of dedicated peer-reviewed literature on its discovery and initial characterization, this document will focus on its structural properties, predicted characteristics, and plausible synthetic routes based on established chemical principles.

Physicochemical Properties and Structural Information

This compound is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group at the 6-position and a hydroxymethyl group at the 3-position. Its fundamental properties, as aggregated from chemical databases, are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₁NO | PubChem[1] |

| Molecular Weight | 185.22 g/mol | PubChem |

| Monoisotopic Mass | 185.08406 Da | PubChem[1] |

| SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)CO | PubChem[1] |

| InChI | InChI=1S/C12H11NO/c14-9-10-6-7-12(13-8-10)11-4-2-1-3-5-11/h1-8,14H,9H2 | PubChem[1] |

| Predicted XlogP | 1.6 | PubChem[1] |

Table 1: Physicochemical Properties of this compound.

Postulated Synthetic Pathways

While no specific experimental protocol for the synthesis of this compound is documented in readily accessible scientific literature, several logical synthetic routes can be proposed based on well-established organic chemistry reactions. Two primary strategies are outlined below:

Suzuki-Miyaura Cross-Coupling followed by Reduction

A plausible and versatile approach involves the Suzuki-Miyaura cross-coupling reaction to form the biaryl scaffold, followed by the reduction of a functional group to the desired hydroxymethyl moiety.

References

Methodological & Application

Application Note: Suzuki Coupling for the Synthesis of (6-Phenylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms. This palladium-catalyzed reaction is widely employed in the pharmaceutical and materials science industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[1][2][3] The synthesis of biaryl compounds, such as (6-Phenylpyridin-3-yl)methanol, is a common application of this powerful methodology. The pyridine moiety is a prevalent scaffold in numerous biologically active compounds, and its functionalization through cross-coupling reactions is a key strategy in drug discovery. This application note provides a detailed protocol for the synthesis of this compound via the Suzuki coupling of (6-chloropyridin-3-yl)methanol and phenylboronic acid.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Experimental Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of similar pyridine derivatives.[4]

Materials and Reagents:

-

(6-chloropyridin-3-yl)methanol

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄), anhydrous

-

Anhydrous toluene

-

Ethyl acetate

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Celite®

-

Silica gel for column chromatography

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Argon or Nitrogen) with manifold

-

Syringes and needles

-

Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flasks)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (6-chloropyridin-3-yl)methanol (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[4]

-

Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

-

Add anhydrous toluene (5 mL) via syringe.

-

-

Reaction Execution:

-

With vigorous stirring, heat the reaction mixture to 100 °C using a preheated oil bath or heating mantle.[4]

-

Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (3 x 10 mL).

-

Transfer the filtrate to a separatory funnel and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.

-

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the Suzuki coupling synthesis of this compound.

| Parameter | Value/Condition | Reference |

| Starting Materials | ||

| (6-chloropyridin-3-yl)methanol | 1.0 equiv | [4] |

| Phenylboronic acid | 1.2 equiv | [4] |

| Catalyst System | ||

| Palladium Precursor | Pd(OAc)₂ (2 mol%) | [4][5] |

| Ligand | SPhos (4 mol%) | [4][5] |

| Base | K₃PO₄ (2.0 equiv) | [4][5] |

| Solvent | Anhydrous Toluene | [4] |

| Reaction Conditions | ||

| Temperature | 100 °C | [4] |

| Atmosphere | Inert (Argon or Nitrogen) | [4] |

| Expected Yield | 70-90% (post-purification) | N/A |

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the Suzuki coupling synthesis of this compound.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura coupling reaction is a well-established mechanistic pathway involving several key steps.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. diva-portal.org [diva-portal.org]

- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

Application Notes and Protocols for (6-Phenylpyridin-3-yl)methanol in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)methanol is a versatile bifunctional molecule that serves as a valuable starting material and structural scaffold in medicinal chemistry. Its unique arrangement of a phenyl group, a pyridine ring, and a reactive hydroxymethyl group allows for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. The 6-phenylpyridine core is a recognized pharmacophore present in a variety of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system. The hydroxymethyl group provides a convenient handle for derivatization, enabling the synthesis of ethers, esters, and other analogues to modulate physicochemical properties and target engagement.

Application: A Scaffold for Kinase Inhibitors

The 6-phenylpyridine scaffold has been identified as a promising framework for the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The structural motif of this compound can be elaborated to generate potent and selective inhibitors of various kinases.

This application note focuses on the utility of this compound as a scaffold for the synthesis of a hypothetical series of Pim-1 kinase inhibitors. Pim-1 is a serine/threonine kinase that is overexpressed in several human cancers and is a validated target for anticancer drug development. The synthesized derivatives are designed to explore the impact of various substituents on inhibitory activity.

Quantitative Data Summary

The following table summarizes the in vitro biological data for a series of hypothetical Pim-1 kinase inhibitors derived from this compound.

| Compound ID | R-Group | Pim-1 IC50 (nM) | MCF-7 GI50 (µM) |

| 1a | -H | 520 | >10 |

| 1b | -CH₃ | 250 | 8.2 |

| 1c | -OCH₃ | 120 | 4.5 |

| 1d | -Cl | 85 | 2.1 |

| 1e | -CF₃ | 45 | 1.3 |

| 1f | -NH₂ | 310 | 9.7 |

| Staurosporine | (Control) | 15 | 0.02 |

Experimental Protocols

Protocol 1: Synthesis of 6-Phenylnicotinic Acid (Precursor)

This protocol describes the synthesis of the key precursor, 6-phenylnicotinic acid, via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

6-Chloronicotinic acid

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 6-chloronicotinic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90°C and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 1 M HCl to pH ~3-4, resulting in the precipitation of the product.

-

Filter the precipitate and wash with cold water.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 6-phenylnicotinic acid.

Protocol 2: Synthesis of this compound

This protocol details the reduction of 6-phenylnicotinic acid to the corresponding alcohol.

Materials:

-

6-Phenylnicotinic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 6-phenylnicotinic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to 0°C.

-

Carefully quench the reaction by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Filter the solid aluminum salts through a pad of Celite and wash the filter cake with ethyl acetate.

-

Combine the filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Protocol 3: General Procedure for the Synthesis of (6-Phenylpyridin-3-yl)methyl Ether Derivatives (1a-1f)

This protocol outlines the synthesis of the target ether derivatives via Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Appropriate alkyl halide (R-X, e.g., iodomethane, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0°C and add sodium hydride (1.2 eq) portion-wise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add the corresponding alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired ether derivative.

Protocol 4: In Vitro Pim-1 Kinase Inhibition Assay

This protocol describes the method for evaluating the inhibitory activity of the synthesized compounds against Pim-1 kinase.

Materials:

-

Recombinant human Pim-1 kinase

-

Peptide substrate (e.g., PIMtide)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Synthesized compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing kinase buffer, Pim-1 kinase, and the peptide substrate.

-

Add varying concentrations of the test compounds (or DMSO as a vehicle control) to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP to the wells.

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: TAK1 Signaling Pathway.

Caption: Drug Discovery Workflow.

Application Notes and Protocols: Derivatization of the Hydroxyl Group of (6-Phenylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary hydroxyl group of (6-Phenylpyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry due to the prevalence of the phenylpyridine scaffold in a range of biologically active compounds. Derivatization of the hydroxyl moiety allows for the exploration of structure-activity relationships (SAR), modulation of physicochemical properties, and the development of novel therapeutic agents. The following sections detail procedures for etherification, esterification, and carbamoylation of this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of compounds with potential therapeutic applications. The hydroxyl group serves as a convenient handle for introducing a diverse range of functionalities, thereby influencing the molecule's steric and electronic properties, as well as its ability to engage in hydrogen bonding. These modifications can significantly impact biological activity, targeting interactions with receptors, enzymes, and other biological macromolecules. The derivatization strategies outlined below are fundamental transformations in organic synthesis and are widely applicable in drug discovery programs.

Data Presentation: Summary of Derivatization Reactions

The following table summarizes the key derivatization reactions for this compound, including typical reagents, reaction conditions, and expected product classes.

| Derivatization Type | Reagents and Conditions | Product Class |

| Etherification | 1. NaH, THF, 0 °C to rt2. Alkyl halide (e.g., R-Br, R-I) | (6-Phenylpyridin-3-yl)methyl ether |

| Esterification | Carboxylic acid (R-COOH), DCC, DMAP, CH₂Cl₂, rt | (6-Phenylpyridin-3-yl)methyl ester |

| Carbamoylation | Isocyanate (R-NCO), Et₃N, CH₂Cl₂, rt | (6-Phenylpyridin-3-yl)methyl carbamate |

Experimental Protocols

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. It proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.

Protocol:

-

Preparation of the Alkoxide: To a stirred solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Reaction with Alkyl Halide: After the evolution of hydrogen gas ceases (typically 30 minutes), add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Esterification via Steglich Esterification

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.

Protocol:

-

Reaction Setup: To a stirred solution of this compound (1.0 eq.), the desired carboxylic acid (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under an inert atmosphere, add a solution of DCC (1.2 eq.) in CH₂Cl₂ dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form as the reaction progresses. Monitor the reaction by TLC.

-

Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of CH₂Cl₂. Wash the filtrate sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Carbamoylation using Isocyanates

The reaction of an alcohol with an isocyanate is a straightforward and high-yielding method for the synthesis of carbamates.

Protocol:

-

Reaction Setup: To a stirred solution of this compound (1.0 eq.) and triethylamine (Et₃N, 1.2 eq.) in anhydrous dichloromethane (CH₂Cl₂, 0.2 M) under an inert atmosphere, add the desired isocyanate (1.1 eq.) dropwise at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purification: The crude product can often be purified by recrystallization or by column chromatography on silica gel if necessary, using an appropriate eluent system.

-

Characterization: Characterize the purified carbamate by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Signaling Pathway Context

Derivatives of phenylpyridine may interact with various signaling pathways relevant to disease. For example, certain pyridine-containing compounds have been shown to modulate kinase signaling pathways implicated in cancer. The diagram below illustrates a generalized kinase signaling cascade that could be a potential target for such derivatives.

Caption: A generalized MAPK/ERK signaling pathway.

Experimental Workflow: Ether Synthesis

The following diagram outlines the key steps in the Williamson ether synthesis of this compound derivatives.

Caption: Workflow for Williamson ether synthesis.

Logical Relationship: Derivatization Strategies

This diagram illustrates the logical relationship between the starting material and the different classes of derivatives that can be synthesized.

Caption: Derivatization of the hydroxyl group.

Application Notes and Protocols for the Synthesis of Novel Ligands from (6-Phenylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Phenylpyridin-3-yl)methanol is a versatile bifunctional molecule that serves as a valuable starting material for the synthesis of novel ligands in drug discovery. Its structure, featuring a phenyl-substituted pyridine core and a reactive hydroxymethyl group, allows for a variety of chemical modifications to explore structure-activity relationships (SAR) and develop compounds with potential therapeutic applications. This document provides detailed application notes and protocols for the synthesis of novel ligands derived from this compound, with a focus on their potential as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.

Strategic Approaches to Ligand Synthesis

The synthetic strategy for generating a library of diverse ligands from this compound can be conceptualized as a multi-step process. This involves the initial preparation of a key intermediate, followed by diversification through various chemical reactions.

Diagram: Synthetic Workflow for Ligand Diversification

Application Notes and Protocols: The Reduction of 6-Phenylnicotinic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: The reduction of substituted nicotinic acids is a crucial transformation in synthetic organic chemistry, providing access to piperidine scaffolds that are prevalent in many biologically active compounds and pharmaceuticals. This document outlines a detailed experimental protocol for the reduction of the pyridine ring in 6-phenylnicotinic acid to yield 6-phenylpiperidine-3-carboxylic acid via catalytic hydrogenation. The methodologies are based on established procedures for the reduction of similar pyridine carboxylic acid derivatives.

Reaction Scheme & Logic

The reduction of 6-phenylnicotinic acid to 6-phenylpiperidine-3-carboxylic acid involves the saturation of the aromatic pyridine ring. This is typically achieved through catalytic hydrogenation, where hydrogen gas is introduced in the presence of a metal catalyst. The reaction proceeds under pressure and often requires an acidic solvent to facilitate the reduction of the heterocyclic ring.

Caption: Logical flow from starting material to product via catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes key data points for the starting material and the expected product. Yields for similar catalytic reductions of pyridine derivatives can vary but are often high.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Typical Yield (%) | Ref. |

| 6-Phenylnicotinic Acid | C₁₂H₉NO₂ | 199.21 | Solid | - | - |

| 6-Phenylpiperidine-3-carboxylic Acid | C₁₂H₁₅NO₂ | 205.25 | Solid | 85-95% | [1] |

Note: The yield is an estimate based on similar reactions reported in the literature, as specific data for this exact transformation was not found.

Experimental Protocol: Catalytic Hydrogenation

This protocol details the reduction of 6-phenylnicotinic acid using Platinum(IV) oxide (Adams' catalyst) in glacial acetic acid. This method is effective for the hydrogenation of pyridine rings.[1]

3.1. Materials & Equipment

-

Reagents:

-

6-Phenylnicotinic Acid

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Methanol

-

Diethyl Ether

-

Hydrogen Gas (high purity)

-

-

Equipment:

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Glass liner for the reactor

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

3.2. Experimental Workflow

The general workflow for this procedure involves setting up the hydrogenation reactor, running the reaction under pressure, and then isolating and purifying the product.

References

Application Notes and Protocols: (6-Phenylpyridin-3-yl)methanol in the Synthesis of Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (6-Phenylpyridin-3-yl)methanol as a key building block in the synthesis of potent and selective kinase inhibitors. The protocols outlined below are based on established synthetic methodologies for related phenylpyridine and pyridopyrimidine scaffolds, which have demonstrated significant inhibitory activity against various kinases implicated in oncogenic signaling pathways.

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases. The 6-phenylpyridine motif, in particular, offers a versatile platform for developing inhibitors with enhanced potency and selectivity. This compound serves as a valuable starting material or intermediate, providing a functional handle for elaboration into a diverse range of kinase inhibitor candidates. Modifications at the methanol position can influence the compound's pharmacokinetic and pharmacodynamic properties.

Featured Kinase Targets and Signaling Pathways

Kinase inhibitors derived from phenylpyridine scaffolds have shown activity against several important cancer-related kinases, including PIM-1, a serine/threonine kinase, and various receptor tyrosine kinases (RTKs). These kinases are key components of signaling pathways that regulate cell proliferation, survival, and differentiation.

PIM-1 Kinase Signaling

PIM-1 is a constitutively active serine/threonine kinase that is overexpressed in various cancers. It plays a crucial role in cell cycle progression and apoptosis by phosphorylating a number of downstream targets.

Caption: PIM-1 Signaling Pathway and Point of Inhibition.

PI3K/Akt/mTOR Signaling Pathway